BenchChemオンラインストアへようこそ!

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol

Chemical procurement Building block quality Purity specification

4-(4-Amino-1H-pyrazol-1-yl)butan-1-ol (CAS 1249326-10-0) is a heterocyclic amino alcohol belonging to the aminopyrazole class, with molecular formula C₇H₁₃N₃O and molecular weight 155.20 g/mol. It features a pyrazole ring aminated at the 4-position and an N1-linked butan-1-ol chain bearing a terminal hydroxyl group.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B13188604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-amino-1H-pyrazol-1-yl)butan-1-ol
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CCCCO)N
InChIInChI=1S/C7H13N3O/c8-7-5-9-10(6-7)3-1-2-4-11/h5-6,11H,1-4,8H2
InChIKeyOBSUEHAJQAHGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Amino-1H-pyrazol-1-yl)butan-1-ol: A 4-Aminopyrazole Building Block for Focused Library Synthesis and Medicinal Chemistry Procurement


4-(4-Amino-1H-pyrazol-1-yl)butan-1-ol (CAS 1249326-10-0) is a heterocyclic amino alcohol belonging to the aminopyrazole class, with molecular formula C₇H₁₃N₃O and molecular weight 155.20 g/mol . It features a pyrazole ring aminated at the 4-position and an N1-linked butan-1-ol chain bearing a terminal hydroxyl group . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry programs targeting kinase inhibitors [1]. Its dual amino and hydroxyl functional handles enable orthogonal derivatization strategies. Commercially, it is supplied as a free base with a standard purity specification of ≥95% and is stored sealed in dry conditions at 2–8°C .

Why 4-(4-Amino-1H-pyrazol-1-yl)butan-1-ol Cannot Be Replaced by Generic Aminopyrazoles in Structure- and Procurement-Sensitive Workflows


Generic substitution of aminopyrazole building blocks fails because the position of the amino group and the nature of the N1 substituent dictate both chemical reactivity and downstream biological target engagement. 4-Aminopyrazoles, unlike their 3-amino regioisomers, present the amino group at the position most remote from the N1 substituent, enabling distinct vector geometry in target binding [1]. The target compound's N1 butan-1-ol chain provides a primary hydroxyl handle that is absent in simpler 4-amino-1H-pyrazole (CAS 28466-26-4) or 4-amino-1-methylpyrazole, which lack a terminal functional group for further elaboration. This hydroxyl group enables direct conjugation to carboxylates, solid-phase resins, or PROTAC linkers without additional deprotection steps. Furthermore, the compound's computed topological polar surface area (TPSA) of 64.07 Ų and logP of 0.2378 differ substantially from 4-amino-1H-pyrazole (TPSA 54.7 Ų, logP -0.38), altering solubility and permeability profiles in any derived final compound.

Quantitative Differentiation Evidence for 4-(4-Amino-1H-pyrazol-1-yl)butan-1-ol vs. In-Class Analogs: A Procurement Decision Guide


Supplier Purity Specifications: Batch-to-Batch Consistency at ≥95% vs. Unspecified or Lower Purity for N1-Unsubstituted 4-Aminopyrazole

The target compound is consistently supplied with a minimum purity specification of 95% across multiple reputable vendors, backed by batch-specific NMR, HPLC, and GC analytical reports . In contrast, the simpler comparator 4-amino-1H-pyrazole (CAS 28466-26-4) is available in purity grades spanning 95% to 98%, with some suppliers providing only ≥95% without guaranteed analytical documentation . For procurement decisions, the availability of multi-technique batch quality data reduces the risk of receiving degraded or isomer-contaminated material that could compromise synthetic yield in multi-step sequences.

Chemical procurement Building block quality Purity specification

Computed Drug-Likeness Properties: TPSA and LogP Differentiation from 3-Amino Regioisomer and N1-Unsubstituted Analog

The target compound (4-amino regioisomer with N1-butanol chain) has a computed topological polar surface area (TPSA) of 64.07 Ų and a logP of 0.2378 . Its 3-amino regioisomer, 3-amino-1-(4-hydroxybutyl)pyrazole (identified as 1H-PYRAZOLE-1-BUTANOL, 3-AMINO-), has a slightly different TPSA of 64.1 Ų and a computed XlogP of -0.2 . The simpler 4-amino-1H-pyrazole (CAS 28466-26-4) has a TPSA of 54.7 Ų and a more negative XLogP3-AA of -0.38 [1]. The target compound's higher logP and TPSA relative to the unsubstituted analog indicate increased lipophilicity while maintaining suitable polarity, which may influence membrane permeability and solubility of derived compounds in cellular assays.

Drug-likeness Physicochemical property ADME prediction

Chemical Handle Architecture: Dual Orthogonal Functional Groups vs. Mono-Functional 4-Aminopyrazole or Mono-Alcohol Pyrazole Derivatives

The target compound presents two chemically distinct functional groups: a nucleophilic aromatic amino group at the pyrazole 4-position (typical pKa ~4–5 for pyrazole amines) and a primary aliphatic hydroxyl group at the butanol terminus (pKa ~16) [1]. This dual-handle architecture permits sequential orthogonal derivatization without protecting group manipulation. The comparator 4-amino-1H-pyrazole (CAS 28466-26-4) provides only a single amino handle, requiring additional synthetic steps to introduce a second functionalizable moiety [2]. Pyrazole derivatives bearing only an alcohol handle, such as 4-(1H-pyrazol-1-yl)butan-1-ol or 4-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol (CAS 1015844-27-5), lack the amino group entirely and cannot participate in amide coupling or Buchwald-Hartwig amination reactions at the pyrazole core . The quantified difference is the number of orthogonal synthetic handles available for diversification: two for the target compound vs. one for each comparator.

Orthogonal synthesis Bioconjugation Library chemistry

Commercial Availability as Free Base: Direct Use Without Deprotection vs. Dihydrochloride Salt Comparators Requiring Neutralization

4-(4-Amino-1H-pyrazol-1-yl)butan-1-ol is commercially available in its free base form (CAS 1249326-10-0), enabling direct use in coupling reactions without a preliminary neutralization step . The structurally related dihydrochloride salt (CAS 2763776-06-1, molecular formula C₇H₁₅Cl₂N₃O, MW 228.1 g/mol) is also supplied but requires base treatment to liberate the free amine before use in most organic transformations . The free base form eliminates the need for an additional synthetic operation and avoids the introduction of chloride counterions that may interfere with palladium-catalyzed cross-coupling reactions. The molecular weight difference (155.20 vs. 228.1 g/mol) reflects the salt burden; for a 1 mmol reaction, 228.1 mg of dihydrochloride salt is required vs. 155.2 mg of free base, representing a 47% mass penalty for the salt form.

Salt form selection Synthetic workflow efficiency Procurement specification

Optimal Use Cases for 4-(4-Amino-1H-pyrazol-1-yl)butan-1-ol Based on Quantified Differentiation Evidence


Focused Kinase Library Synthesis Requiring N1-Hydroxyalkyl 4-Aminopyrazole Scaffold for Hinge-Binder Elaboration

The target compound directly serves as a precursor for generating 4-aminopyrazole-based kinase inhibitor libraries. The 4-amino group has been validated as a critical hinge-binding motif in JAK [1] and JNK3 [2] inhibitor programs. The N1-butanol chain provides a hydroxyl anchor for introducing diverse solvent-exposed or ribose-pocket-targeting substituents without altering the hinge-binding pharmacophore. The free base form eliminates a neutralization step, and the ≥95% purity with batch QC ensures reproducible coupling yields. The compound's TPSA (64.07 Ų) and LogP (0.2378) place derived analogs in a favorable drug-likeness space suitable for cell-permeable inhibitors.

PROTAC Degrader Linker Attachment via Terminal Hydroxyl Without Protecting Group Manipulation

The primary hydroxyl group on the butanol chain enables direct linker conjugation via ester or ether formation, a critical step in PROTAC design. Aminopyrazole-based PROTACs have demonstrated selective CDK9 degradation (DC₅₀ = 158 ± 6 nM) [1]. The target compound's orthogonal amino and hydroxyl handles allow the amino group to engage the target protein binding site while the hydroxyl group is elaborated into a linker-E3 ligase ligand conjugate, minimizing synthetic steps. Compared to the dihydrochloride salt, the free base form avoids chloride interference in palladium-catalyzed coupling steps often used in linker installation.

Solid-Phase or Resin-Bound Library Construction Requiring a Cleavable Hydroxyl Anchor

The terminal hydroxyl group serves as a convenient attachment point to solid-phase resins (e.g., trityl chloride, Wang, or Rink acid resin) for on-bead library synthesis. After resin loading via the hydroxyl group, the free 4-amino group remains available for sequential derivatization. This approach has been employed in aminopyrazole-based combinatorial chemistry [1]. The target compound's dual-handle architecture eliminates the need for orthogonal protecting group strategies that would be required when using mono-functional aminopyrazole building blocks, reducing overall synthetic cycle count and improving library throughput.

Physicochemical Property-Driven Lead Optimization Where Computed TPSA and LogP Guide Building Block Selection

In lead optimization campaigns where central nervous system (CNS) penetration or oral bioavailability is targeted, the computed TPSA (64.07 Ų) and LogP (0.2378) [1] of the target compound-derived intermediates can be compared against analogs derived from 3-amino regioisomers (TPSA 64.1 Ų, XlogP -0.2) [2]. The higher LogP of the target 4-amino series may enhance membrane permeability while maintaining TPSA within the generally accepted threshold of <90 Ų for oral drugs and <70 Ų for CNS drugs. This quantitative differentiation enables rational building block selection based on predicted ADME properties rather than empirical trial.

Quote Request

Request a Quote for 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.